5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that features a combination of pyrazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 2,4-dimethylphenylhydrazine with an appropriate β-diketone under acidic or basic conditions.
Formation of the oxadiazole ring: The pyrazole derivative is then reacted with a nitrile oxide, which can be generated in situ from a hydroxamic acid and a dehydrating agent such as phosphorus oxychloride.
Coupling of the two rings: The final step involves coupling the pyrazole and oxadiazole rings under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. It is also studied for its unique electronic properties, which can be exploited in the design of new materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being studied for its activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as high thermal stability and unique optical characteristics.
Mechanism of Action
The mechanism of action of 5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole
- 5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(methyl)phenyl]-1,2,4-oxadiazole
- 5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(chloromethyl)phenyl]-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole lies in the presence of the trifluoromethyl group, which imparts distinct electronic properties to the compound. This group enhances the compound’s stability and reactivity, making it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C20H15F3N4O |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H15F3N4O/c1-11-3-8-15(12(2)9-11)16-10-17(26-25-16)19-24-18(27-28-19)13-4-6-14(7-5-13)20(21,22)23/h3-10H,1-2H3,(H,25,26) |
InChI Key |
SBLKTLDXWMXLMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)C |
Origin of Product |
United States |
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